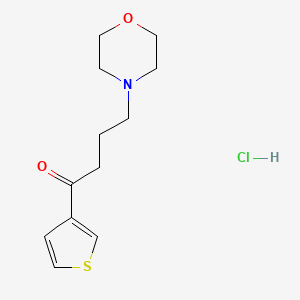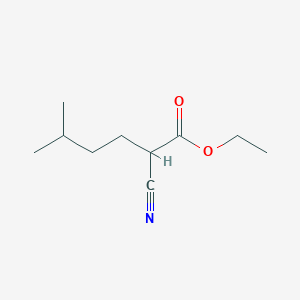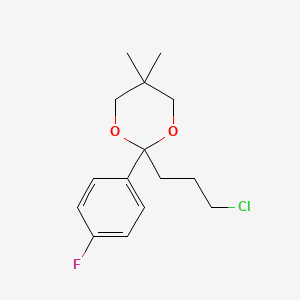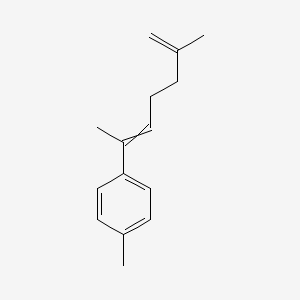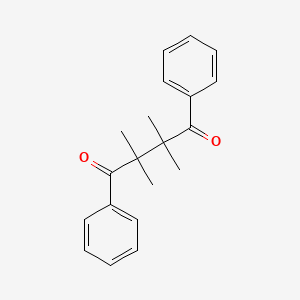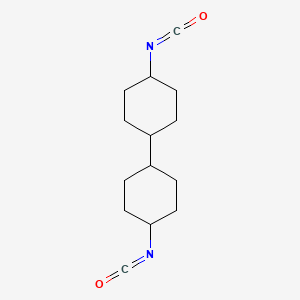
4,4'-Diisocyanato-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diisocyanato-1,1’-bi(cyclohexane) is an organic compound belonging to the class of isocyanatesThis compound is characterized by its two isocyanate groups attached to a cyclohexane ring, making it a versatile building block in the synthesis of various polymers and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be synthesized through the hydrogenation of methylene diphenyl diisocyanate. This process involves the reduction of the aromatic rings to aliphatic rings under high pressure and temperature conditions . Another method involves the phosgenation of 4,4’-diaminodicyclohexylmethane, where phosgene reacts with the diamine to form the diisocyanate .
Industrial Production Methods
Industrial production of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of methylene diphenyl diisocyanate to the desired diisocyanate .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include polyurethanes, ureas, and urethanes. These products are valued for their mechanical strength, flexibility, and resistance to abrasion and hydrolysis .
Aplicaciones Científicas De Investigación
4,4’-Diisocyanato-1,1’-bi(cyclohexane) has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and urethanes . The molecular targets include active hydrogen-containing compounds, and the pathways involve addition reactions that result in polymerization and cross-linking .
Comparación Con Compuestos Similares
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,4-Diisocyanatocyclohexane: Another diisocyanate with similar reactivity but different structural properties.
Methylene diphenyl diisocyanate: The aromatic counterpart of 4,4’-Diisocyanato-1,1’-bi(cyclohexane), used in similar applications but with different mechanical properties.
The uniqueness of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) lies in its aliphatic nature, which provides enhanced resistance to ultraviolet light and weathering compared to its aromatic counterparts .
Propiedades
Número CAS |
25143-49-1 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2 |
Clave InChI |
XXHBOIDTCOIIII-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)


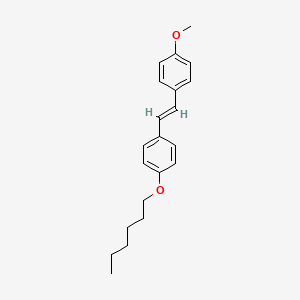
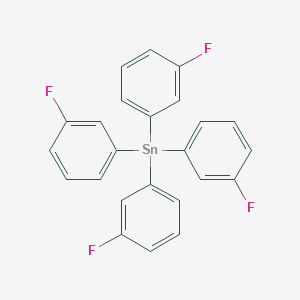

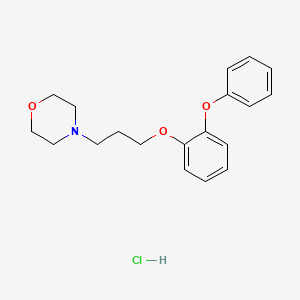
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
